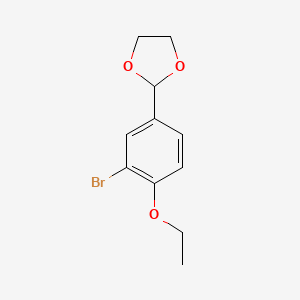

2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromine atom and an ethoxy group attached to a phenyl ring, which is further connected to a dioxolane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-4-ethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:

Reagents: 3-bromo-4-ethoxybenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

Solvent: Toluene or another suitable organic solvent

Temperature: Reflux conditions

Duration: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the dioxolane ring.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature to reflux)

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvent (e.g., ether), temperature (room temperature to reflux)

Major Products

Substitution: Products with nucleophiles replacing the bromine atom

Oxidation: Aldehydes or carboxylic acids

Reduction: De-brominated compounds or modified dioxolane derivatives

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.

- Oxidation Reactions : The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions : The compound can undergo reduction to remove the bromine atom or modify the dioxolane ring.

Biological Research

Recent studies have indicated that this compound possesses significant biological activities, making it a candidate for further investigation in medicinal chemistry.

Anti-inflammatory Activity

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases by modulating cyclooxygenase (COX) enzymes.

Antibacterial Effects

The compound has demonstrated notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In vitro studies revealed minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating its potential as an antibacterial agent.

Antioxidant Properties

In addition to its anti-inflammatory and antibacterial effects, this compound exhibits moderate antioxidant activity by scavenging free radicals, which could be beneficial in oxidative stress-related conditions.

Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug development. Its ability to interact with various biological targets positions it as a promising candidate for designing new therapeutic agents.

Case Study 1: Anti-inflammatory Effects

In laboratory experiments, varying concentrations of this compound were administered to cultured macrophages. Results indicated a dose-dependent decrease in pro-inflammatory cytokine secretion, supporting its role as an anti-inflammatory agent.

Case Study 2: Antibacterial Efficacy

A study involving bacterial cultures treated with this compound demonstrated significant inhibition of growth in S. aureus, with an MIC determined at approximately 500 µg/mL. This highlights its potential for further development as an antibiotic.

Mécanisme D'action

The mechanism of action of 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane

- 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxane

- 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxane

Uniqueness

2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane is unique due to the presence of both a bromine atom and an ethoxy group on the phenyl ring, which can influence its reactivity and interactions. This combination of functional groups can make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Activité Biologique

The compound 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Characteristics:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1267403-79-1 |

| Molecular Formula | C12H13BrO3 |

| Molecular Weight | 287.14 g/mol |

The compound features a dioxolane ring fused with a bromo-ethoxy-substituted phenyl group, contributing to its unique reactivity and potential biological effects.

Anti-inflammatory Activity

Research indicates that This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism involves modulation of cyclooxygenase (COX) enzymes, leading to reduced synthesis of inflammatory mediators .

Antibacterial Effects

A comparative study on the antibacterial activity of various compounds revealed that This compound demonstrated notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antibacterial agent .

Antioxidant Properties

The compound also displays moderate antioxidant activity. In vitro assays have shown that it can mitigate oxidative stress by scavenging free radicals, which may contribute to its therapeutic potential in oxidative stress-related conditions .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Antibacterial | Effective against S. aureus, MIC comparable to antibiotics |

| Antioxidant | Moderate activity in scavenging free radicals |

The biological effects of This compound are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It potentially interacts with receptors that regulate inflammatory responses and bacterial resistance mechanisms.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of This compound :

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-(4-Methylphenyl)-1,3-dioxolane | Lacks bromine and ethoxy groups | Lower antibacterial and anti-inflammatory effects |

| 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane | Contains methoxy instead of ethoxy | Different reactivity profile |

The presence of the bromo and ethoxy groups enhances lipophilicity and may influence interactions with biological membranes, affecting pharmacokinetic properties compared to similar compounds.

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers administered varying concentrations of This compound to cultured macrophages. Results indicated a dose-dependent decrease in the secretion of TNF-alpha and IL-6 cytokines, supporting its role as an anti-inflammatory agent.

Case Study 2: Antibacterial Efficacy

A study involving the treatment of bacterial cultures with this compound demonstrated significant inhibition of growth in S. aureus. The MIC was determined to be around 500 µg/mL, showcasing potential for further development as an antibiotic .

Future Directions

Further research is warranted to explore:

- In Vivo Studies : Assessing therapeutic efficacy and safety in animal models.

- Mechanistic Studies : Elucidating molecular pathways affected by this compound.

- Formulation Development : Investigating its application in drug formulations for targeted delivery systems.

Propriétés

IUPAC Name |

2-(3-bromo-4-ethoxyphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-13-10-4-3-8(7-9(10)12)11-14-5-6-15-11/h3-4,7,11H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCRXINWABBXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2OCCO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.